2-(Benzyloxy)ethyl methanesulfonate
Overview
Description
2-(Benzyloxy)ethyl methanesulfonate is an organic compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol . It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis . This compound is known for its role in various chemical reactions, particularly in the field of organic chemistry.
Preparation Methods
2-(Benzyloxy)ethyl methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-benzyloxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled conditions to yield the desired product .
Reaction Conditions:
Reactants: 2-benzyloxyethanol, methanesulfonyl chloride
Base: Triethylamine
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Yield: High yield under optimized conditions
Chemical Reactions Analysis
2-(Benzyloxy)ethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-benzyloxyethanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols
Solvents: Polar aprotic solvents like DMF and DMSO
Temperature: Varies depending on the reaction type
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: 2-benzyloxyethanol and methanesulfonic acid
Scientific Research Applications
2-(Benzyloxy)ethyl methanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It serves as a tool compound in drug development and is used to study specific biological targets.
Industry: It is utilized in the production of specialty chemicals and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biomolecules and participate in various chemical transformations .
Molecular Targets and Pathways:
Nucleophilic Sites: Amino groups, hydroxyl groups, and thiol groups in biomolecules
Pathways: Alkylation reactions leading to the formation of stable covalent bonds
Comparison with Similar Compounds
Ethyl Methanesulfonate: Commonly used as a mutagen in genetic research.
Methyl Methanesulfonate: Another alkylating agent with similar applications but different reactivity.
Properties
IUPAC Name |
2-phenylmethoxyethyl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-15(11,12)14-8-7-13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFQQXCKZAOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58841-52-4 | |
Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58841-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Benzyloxyethyl methanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG76UUH3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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